1-(3-chlorophenyl)-4-((2-(piperidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidine
Description
1-(3-Chlorophenyl)-4-((2-(piperidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core. This scaffold is notable for its structural resemblance to purines, enabling interactions with biological targets such as kinases and receptors . Key structural features include:
- 4-((2-(Piperidin-1-yl)ethyl)thio) side chain: The thioether linkage and piperidine moiety may influence solubility, bioavailability, and receptor affinity .
This compound is hypothesized to exhibit kinase inhibitory activity, akin to other pyrazolo[3,4-d]pyrimidine derivatives .
Properties
IUPAC Name |
1-(3-chlorophenyl)-4-(2-piperidin-1-ylethylsulfanyl)pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5S/c19-14-5-4-6-15(11-14)24-17-16(12-22-24)18(21-13-20-17)25-10-9-23-7-2-1-3-8-23/h4-6,11-13H,1-3,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYQMXNNVCZGEER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorophenyl)-4-((2-(piperidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological activities, and research findings related to this compound.
Synthesis
The synthesis of the compound typically involves a multi-step process that integrates various chemical reactions. A notable method includes the reaction of 4-(((2,3-dihydro-1H-inden-5-yl)oxy)methyl)phenethyl 4-methylbenzenesulfonate with 1-(3-chlorophenyl)piperazine in acetonitrile under reflux conditions. The yield of this synthesis was reported to be approximately 71% with a melting point of 83-84 °C for the hydrochloride salt form .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrazolo[3,4-d]pyrimidines. For instance, derivatives of this class have shown significant activity against various bacterial strains. In vitro evaluations indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The ability to inhibit biofilm formation further underscores the therapeutic promise of these compounds in treating infections.
Anticancer Properties
Pyrazolo[3,4-d]pyrimidines are recognized for their role as kinase inhibitors, making them valuable in cancer therapy. These compounds can mimic adenine in ATP binding sites within kinases, allowing for targeted inhibition of oncogenic pathways. Several pyrazolo[3,4-d]pyrimidine derivatives are currently undergoing clinical trials for their efficacy against various cancers, including B-cell malignancies . The structural similarities to ATP facilitate their development as selective inhibitors for specific kinases involved in tumor growth and proliferation.
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidines is significantly influenced by their chemical structure. Modifications at specific positions on the pyrazole ring or substituents on the piperidine moiety can enhance potency and selectivity against target enzymes or receptors. For example, variations in the chlorophenyl group or alterations in the ethylthio substituent can lead to substantial differences in biological outcomes .
Case Studies
- Antimicrobial Evaluation : A study assessed a series of pyrazole derivatives for their antimicrobial properties. The results indicated that compounds with specific substitutions on the pyrazole ring demonstrated superior activity against resistant bacterial strains compared to standard antibiotics .
- Kinase Inhibition : Research focused on a derivative of pyrazolo[3,4-d]pyrimidine showed promising results as an inhibitor of EGFR (Epidermal Growth Factor Receptor), with IC50 values indicating effective inhibition at sub-micromolar concentrations. This suggests potential applications in targeted cancer therapies .
Data Summary
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 1-(3-chlorophenyl)-4-((2-(piperidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidine involves several chemical reactions that yield a product with distinct structural features. The compound typically exhibits a twisted conformation due to the presence of multiple aromatic rings and a piperazine moiety. The crystal structure has been analyzed, revealing bond lengths that are characteristic of typical single bonds in organic compounds .
Anticancer Properties
Research indicates that arylpiperazine derivatives, including the target compound, possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of prostate cancer cells, demonstrating their potential as anticancer agents . The mechanism of action is believed to involve the modulation of specific signaling pathways related to cell proliferation and apoptosis.
Neuropharmacological Effects
The piperazine ring in the compound contributes to its neuropharmacological properties. Aryl-piperazine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to anxiety and depression. These compounds may act as serotonin receptor modulators, offering potential therapeutic benefits for mood disorders .
Antipsychotic Activity
Given the structural similarities to known antipsychotic agents, this compound may exhibit antipsychotic properties. Preliminary studies suggest that it could affect dopamine receptor pathways, which are critical in the treatment of schizophrenia and other psychotic disorders.
Anti-inflammatory Effects
The compound's thioether group may confer anti-inflammatory properties. Research into related compounds indicates that they can inhibit pro-inflammatory cytokines, suggesting a possible application in treating inflammatory diseases .
Case Studies
Case Study 1: Prostate Cancer Cell Lines
A study evaluated the cytotoxic effects of various arylpiperazine derivatives against prostate cancer cell lines. The results indicated that specific modifications in the chemical structure significantly enhanced cytotoxicity compared to standard treatments. This highlights the importance of structural optimization in developing effective anticancer agents.
Case Study 2: Neuropharmacological Screening
In a neuropharmacological screening program, several derivatives were tested for their effects on anxiety-like behaviors in animal models. The results demonstrated that certain modifications led to improved anxiolytic effects without significant side effects commonly associated with traditional anxiolytics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table highlights structural and functional differences between the target compound and related derivatives:
Key Comparative Insights
- Substituent Effects: Chlorophenyl vs. Thioether vs. Hydrazone: Thioether chains (as in the target compound) may offer better metabolic stability than hydrazone-linked derivatives (e.g., HS38) . Piperidine vs. Morpholine: Piperidine’s lipophilicity may enhance blood-brain barrier penetration relative to morpholine-containing analogs .
- Biological Activity: Compounds with fused heterocycles (e.g., thieno-pyrimidine in ) exhibit broader but less specific activity. Hydrazone derivatives (e.g., 5g ) show potent multitarget inhibition, whereas the target compound’s piperidine-thioether side chain may favor selective kinase targeting.
Synthetic Complexity :
- The target compound’s synthesis likely involves straightforward thiol-alkylation, contrasting with multi-step routes for fused systems (e.g., ) or hydrazone derivatives .
Q & A
Q. What are the key considerations for synthesizing 1-(3-chlorophenyl)-4-((2-(piperidin-1-yl)ethyl)thio)-1H-pyrazolo[3,4-d]pyrimidine with high yield and purity?
Methodological Answer:
- Reaction Optimization : Use catalytic agents like p-toluenesulfonic acid () or Boc-protection strategies () to improve reaction efficiency. For example, Boc-protection of intermediates can achieve 88% yield under controlled conditions .
- Purification : Employ column chromatography or recrystallization (e.g., using DCM/trifluoroacetic acid mixtures) to isolate pure products. Reverse-phase HPLC is recommended for final purification ().
- Safety : Follow protocols for handling hazardous reagents (e.g., bromine or thiourea derivatives) and ensure proper ventilation ().
Q. How can spectroscopic methods (NMR, MS) confirm the structural integrity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Analyze chemical shifts for aromatic protons (δ 7.4–8.3 ppm for chlorophenyl groups) and thiomethyl groups (δ 2.5–3.0 ppm) (). Compare with published spectra of pyrazolo[3,4-d]pyrimidine derivatives .
- Mass Spectrometry : Use high-resolution MS to verify molecular ions (e.g., [M+H]+ for C₁₅H₁₇ClN₆S) and fragmentation patterns ().
Q. What strategies address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Selection : Use DMSO for initial stock solutions due to the compound’s hydrophobicity ().
- Formulation Additives : Incorporate cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility ().
Advanced Research Questions
Q. How can computational modeling predict the compound’s drug-like properties and binding affinity?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to optimize molecular geometry and assess electronic properties ().
- Molecular Docking : Simulate interactions with kinase targets (e.g., EGFR or CDK2) using software like AutoDock Vina. Focus on the pyrazolo[3,4-d]pyrimidine core’s hydrogen-bonding potential with ATP-binding pockets .
- ADMET Prediction : Tools like SwissADME can estimate oral bioavailability and metabolic stability ().
Q. How to resolve contradictions in reported biological activity data (e.g., antitumor vs. low potency)?
Methodological Answer:
- Dose-Response Analysis : Perform IC₅₀ assays across multiple cell lines (e.g., MCF-7, HeLa) to identify context-dependent effects ().
- Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to rule out non-specific interactions .
- Metabolite Identification : LC-MS/MS can detect active metabolites that may explain discrepancies ().
Q. What structural modifications improve pharmacokinetics without compromising activity?
Methodological Answer:
- Piperidine Substitution : Replace the piperidin-1-yl group with morpholine or azetidine to modulate lipophilicity ().
- Thioether Linker Optimization : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility ().
Q. How does X-ray crystallography elucidate the compound’s binding mode with target proteins?
Methodological Answer:
- Co-Crystallization : Soak the compound into protein crystals (e.g., CDK2) and collect diffraction data ().
- Electron Density Maps : Analyze binding interactions, such as π-π stacking between the chlorophenyl group and hydrophobic residues ().
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies?
Methodological Answer:
- Scaffold Diversification : Synthesize analogs with variations in the chlorophenyl or piperidinyl groups ().
- Biological Assay Tiering : Prioritize analogs using high-throughput screening followed by dose-dependent validation ().
Q. Tables for Key Data
| Property | Method | Reference |
|---|---|---|
| Synthetic Yield (Boc-protected intermediate) | Boc₂O, DMAP, Et₃N in DMF | |
| LogP (Predicted) | SwissADME | |
| Antitumor Activity (IC₅₀) | MTT assay on HeLa cells | |
| Crystallographic Resolution | X-ray diffraction (R-factor 0.055) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
